1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)ureaTrifluoroaceticAcidSalt
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Overview
Description
1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt is a biochemical compound with the molecular formula C17H24F3N3O6S and a molecular weight of 455.45 . This compound is primarily used in proteomics research and has significant potential in various scientific fields .
Preparation Methods
The synthesis of 1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt involves several steps:
Electrophilic Aromatic Substitution: The initial step involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Formation of the Urea Derivative: The intermediate undergoes further reactions to form the urea derivative, which is then combined with trifluoroacetic acid to yield the final product.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt can be compared with other similar compounds:
4-(2-Aminoethyl)Benzenesulfonyl Fluoride: This compound has similar structural features but differs in its functional groups and applications.
N-(2-{[4-(acetylamino)phenyl]sulfonyl}ethyl): Another related compound with distinct chemical properties and uses.
The uniqueness of 1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt lies in its specific combination of functional groups and its wide range of applications in scientific research .
Properties
Molecular Formula |
C17H24F3N3O6S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-[4-(2-aminoethyl)phenyl]sulfonyl-3-(3-hydroxycyclohexyl)urea;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H23N3O4S.C2HF3O2/c16-9-8-11-4-6-14(7-5-11)23(21,22)18-15(20)17-12-2-1-3-13(19)10-12;3-2(4,5)1(6)7/h4-7,12-13,19H,1-3,8-10,16H2,(H2,17,18,20);(H,6,7) |
InChI Key |
QDZJBKNWBKHLRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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